2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride
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Overview
Description
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride is a compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine. The process may include steps such as:
Formation of the pyrrolidin-3-yloxy group: This can be achieved through the reaction of pyrrolidine with an appropriate alkylating agent.
Attachment to the pyridine ring: The pyrrolidin-3-yloxy group is then attached to the pyridine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: Structurally similar compounds that also feature a pyridine ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which may exhibit similar biological activities.
Uniqueness
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride is unique due to its specific combination of a pyridine ring and a pyrrolidin-3-yloxy group. This structural feature may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H17ClN2O |
---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
2-[1-[(3S)-pyrrolidin-3-yl]oxyethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9(11-4-2-3-6-13-11)14-10-5-7-12-8-10;/h2-4,6,9-10,12H,5,7-8H2,1H3;1H/t9?,10-;/m0./s1 |
InChI Key |
IEJXACWXMITJJO-FTCYEJDNSA-N |
Isomeric SMILES |
CC(C1=CC=CC=N1)O[C@H]2CCNC2.Cl |
Canonical SMILES |
CC(C1=CC=CC=N1)OC2CCNC2.Cl |
Origin of Product |
United States |
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